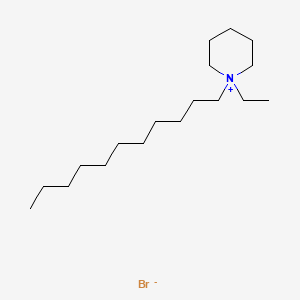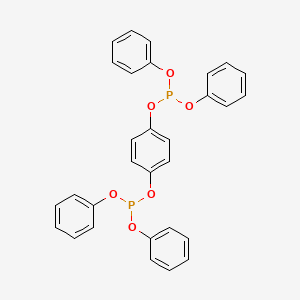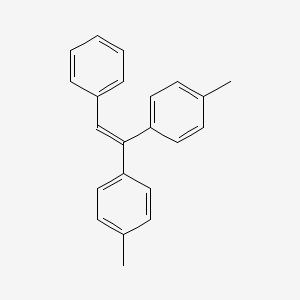
3,9-Dimethyl-7-methylideneundec-5-ene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,9-Dimethyl-7-methylideneundec-5-ene is an organic compound with the molecular formula C14H26. It is a hydrocarbon that features both double and single bonds, making it an interesting subject for various chemical reactions and applications. This compound is part of the alkene family, characterized by the presence of a carbon-carbon double bond.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,9-Dimethyl-7-methylideneundec-5-ene can be achieved through several methods, including:
Alkylation of Alkenes: One common method involves the alkylation of alkenes using appropriate alkyl halides under the presence of a strong base.
Grignard Reaction: Another method involves the Grignard reaction, where a Grignard reagent reacts with a suitable carbonyl compound to form the desired product.
Hydroboration-Oxidation: This method involves the hydroboration of an alkene followed by oxidation to yield the final product.
Industrial Production Methods
Industrial production of this compound typically involves large-scale alkylation processes, where the reaction conditions are optimized for maximum yield and purity. Catalysts such as palladium or platinum may be used to facilitate the reaction.
化学反応の分析
Types of Reactions
3,9-Dimethyl-7-methylideneundec-5-ene undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding alcohols, ketones, or carboxylic acids.
Reduction: Reduction reactions can convert the double bonds into single bonds, forming saturated hydrocarbons.
Substitution: Halogenation reactions can introduce halogen atoms into the molecule, forming halogenated derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) in the presence of a metal catalyst such as palladium on carbon (Pd/C) is commonly used.
Substitution: Halogenation can be achieved using halogens like chlorine (Cl2) or bromine (Br2) under UV light or in the presence of a catalyst.
Major Products Formed
Oxidation: Alcohols, ketones, and carboxylic acids.
Reduction: Saturated hydrocarbons.
Substitution: Halogenated hydrocarbons.
科学的研究の応用
3,9-Dimethyl-7-methylideneundec-5-ene has several applications in scientific research:
Chemistry: It is used as a starting material for the synthesis of more complex organic molecules.
Biology: It serves as a model compound for studying the behavior of alkenes in biological systems.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceuticals.
Industry: It is used in the production of polymers and other industrial chemicals.
作用機序
The mechanism of action of 3,9-Dimethyl-7-methylideneundec-5-ene involves its interaction with various molecular targets and pathways. The double bonds in the molecule make it reactive towards electrophiles, allowing it to participate in addition reactions. The presence of methyl groups can influence the compound’s reactivity and stability.
類似化合物との比較
Similar Compounds
3,9-Dimethylundec-5-ene: Lacks the methylidene group, making it less reactive.
7-Methylideneundec-5-ene: Lacks the dimethyl groups, affecting its stability and reactivity.
3,9-Dimethyl-7-methyleneundecane: Saturated version, less reactive due to the absence of double bonds.
Uniqueness
3,9-Dimethyl-7-methylideneundec-5-ene is unique due to the presence of both double bonds and multiple methyl groups, which confer specific reactivity and stability properties. This makes it a versatile compound for various chemical reactions and applications.
特性
CAS番号 |
61063-99-8 |
|---|---|
分子式 |
C14H26 |
分子量 |
194.36 g/mol |
IUPAC名 |
3,9-dimethyl-7-methylideneundec-5-ene |
InChI |
InChI=1S/C14H26/c1-6-12(3)9-8-10-14(5)11-13(4)7-2/h8,10,12-13H,5-7,9,11H2,1-4H3 |
InChIキー |
NINBDYJIUWDDSS-UHFFFAOYSA-N |
正規SMILES |
CCC(C)CC=CC(=C)CC(C)CC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2,5-Cyclohexadiene-1,4-dione, 2-[(4-methylphenyl)sulfonyl]-](/img/structure/B14608796.png)




![5-[(Cyclohexylmethyl)amino]thianthren-5-ium perchlorate](/img/structure/B14608839.png)

![1-[2-(3-Bromophenyl)prop-1-en-1-yl]-2-(2-cyclohexylethyl)piperidine](/img/structure/B14608850.png)

![N-Methyl-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine-1-carbothioamide](/img/structure/B14608862.png)
![5-[(4-aminophenyl)sulfonylamino]-2-[(E)-2-[4-[(4-aminophenyl)sulfonylamino]-2-sulfophenyl]ethenyl]benzenesulfonic acid](/img/structure/B14608867.png)
![N-[(2-Hydroxy-1,3-dioxolan-4-yl)methyl]-N-(propan-2-yl)acetamide](/img/structure/B14608875.png)

